molecular formula C4H2BrNO2S B8025762 3-Bromo-4-nitrothiophene

3-Bromo-4-nitrothiophene

Cat. No.: B8025762
M. Wt: 208.04 g/mol
InChI Key: YRUMNUXQDRKYLW-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of bromine and nitro groups in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-nitrothiophene can be synthesized through various methods. One common approach involves the bromination of 4-nitrothiophene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide .

Industrial Production Methods: On an industrial scale, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-nitrothiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products:

    Substitution: Thiophene derivatives with various functional groups.

    Reduction: 3-Bromo-4-aminothiophene.

    Oxidation: Thiophene sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitrothiophene depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The bromine and nitro groups can enhance its binding affinity and selectivity towards these targets . For example, the nitro group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding with the target protein .

Comparison with Similar Compounds

  • 3-Bromo-2-nitrothiophene
  • 4-Bromo-3-nitrothiophene
  • 2-Bromo-5-nitrothiophene

Comparison: 3-Bromo-4-nitrothiophene is unique due to the specific positioning of the bromine and nitro groups on the thiophene ring. This positioning can influence its reactivity and the types of reactions it undergoes. For instance, the bromine atom at the 3-position and the nitro group at the 4-position can lead to different electronic effects compared to other isomers, affecting its chemical behavior and applications .

Properties

IUPAC Name

3-bromo-4-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-3-1-9-2-4(3)6(7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUMNUXQDRKYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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